molecular formula C₁₁H₁₉N₂O₅PS B1662751 ENS-163 phosphate CAS No. 117707-51-4

ENS-163 phosphate

Cat. No. B1662751
M. Wt: 322.32 g/mol
InChI Key: PSRPKRDUWXFVQS-GNAZCLTHSA-N
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Description

ENS-163 phosphate, also known as ENS 213-163, Sandoz ENS 163 phosphate, or Thiopilocarpine phosphate, is a selective muscarinic M1 receptor agonist . It has been studied for its effects on long-term potentiation (LTP) in rat hippocampal slice preparations .


Molecular Structure Analysis

The molecular formula of ENS-163 phosphate is C11H19N2O5PS, and its molecular weight is 322.32 . The exact structure would require more detailed analysis, possibly involving techniques such as NMR or X-ray crystallography .


Physical And Chemical Properties Analysis

ENS-163 phosphate is soluble in DMSO . Its storage condition is recommended at -20°C . More detailed physical and chemical properties would require specific experimental measurements .

Scientific Research Applications

Phosphorus Solubilization by Soil Microorganisms

Soil microorganisms play a crucial role in making phosphorus available to plants. Despite their prevalence and potential in agriculture, the inconsistent field results and lack of understanding of the biochemical and molecular mechanisms of P solubilization have hindered the large-scale application of Phosphate Solubilizing Microorganisms (PSMs). Future research should address the solubilization of phosphates in various forms and the genetic basis of P solubilization to enhance the use of PSMs in sustainable agriculture (Gyaneshwar et al., 2002).

Phosphate Mineral Reactivity and Global Sustainability

Phosphate minerals are indispensable for global food production but are also a limited resource. Understanding phosphate mineral stability, reactivity, and transformations is crucial for addressing the challenges of phosphate scarcity and achieving global sustainability. This entails a balanced approach to managing phosphate resources to support agricultural productivity while minimizing environmental issues like eutrophication (Oelkers & Valsami-Jones, 2008).

Phosphate Species Removal Using Natural Adsorbents

The removal of phosphates from water, essential to prevent eutrophication, can be efficiently achieved using natural adsorbents like calcite. This method proves effective in various conditions, especially in basic pH environments. The resulting adsorption products can potentially be reused as fertilizers, particularly for acid soils, showcasing a sustainable approach to managing phosphate levels in water bodies (Karageorgiou et al., 2007).

properties

IUPAC Name

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]thiolan-2-one;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS.H3O4P/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;1-5(2,3)4/h5,7-8,10H,3-4,6H2,1-2H3;(H3,1,2,3,4)/t8-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRPKRDUWXFVQS-GNAZCLTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CSC1=O)CC2=CN=CN2C.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H](CSC1=O)CC2=CN=CN2C.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N2O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922525
Record name Phosphoric acid--3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]thiolan-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ENS-163 phosphate

CAS RN

117707-51-4
Record name Thiopilocarpine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117707514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid--3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]thiolan-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOPILOCARPINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ0DY0JLD8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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